Cas no 2149705-09-7 (3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid)

3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid
- 2149705-09-7
- 3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid
- EN300-1284872
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- Inchi: 1S/C14H14N2O4S/c17-13(18)6-12(11-7-15-21-9-11)16-14(19)20-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,16,19)(H,17,18)
- InChI Key: RQXFKNSWOSXLCD-UHFFFAOYSA-N
- SMILES: S1C=C(C=N1)C(CC(=O)O)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 306.06742811g/mol
- Monoisotopic Mass: 306.06742811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 117Ų
3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284872-10000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1284872-1.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284872-2500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1284872-250mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1284872-500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1284872-1000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1284872-5000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1284872-100mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1284872-50mg |
3-{[(benzyloxy)carbonyl]amino}-3-(1,2-thiazol-4-yl)propanoic acid |
2149705-09-7 | 50mg |
$707.0 | 2023-10-01 |
3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid Related Literature
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
Additional information on 3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid
Comprehensive Overview of 3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid (CAS No. 2149705-09-7)
3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid (CAS No. 2149705-09-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzyloxycarbonyl (Cbz) protecting group, a 1,2-thiazole heterocycle, and a propanoic acid moiety. Its multifunctional design makes it a valuable intermediate in drug discovery, particularly for targeting enzyme inhibition and peptide synthesis.
The growing interest in thiazole-containing compounds stems from their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are actively exploring CAS No. 2149705-09-7 as a precursor for novel therapeutics, aligning with the rising demand for small-molecule drugs and precision medicine. Its Cbz-protected amino acid segment also facilitates applications in solid-phase peptide synthesis (SPPS), a technique critical to developing peptide-based vaccines and biologics.
In the context of green chemistry and sustainable synthesis, 3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid is being studied for its compatibility with eco-friendly reaction conditions. Recent publications highlight its role in catalysis and bioconjugation, addressing industry trends toward reducing organic solvent use. These advancements resonate with the broader scientific community’s focus on environmentally benign synthetic routes.
Analytical characterization of this compound typically involves high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Such techniques ensure purity and structural integrity, which are paramount for its utility in high-stakes research. FAQs from academic and industrial circles often inquire about its solubility profiles, stability under various pH conditions, and compatibility with common coupling reagents—key considerations for experimental design.
From a commercial perspective, CAS No. 2149705-09-7 is supplied by leading chemical vendors specializing in building blocks for drug development. Its pricing and availability are influenced by the demand for heterocyclic scaffolds in medicinal chemistry. Researchers frequently search for custom synthesis services or bulk procurement options, reflecting its niche yet expanding market.
Future directions for this compound may include its integration into combinatorial chemistry libraries or exploration as a bioisostere for carboxylate groups in drug design. As the pharmaceutical industry prioritizes targeted therapies and personalized medicine, derivatives of 3-{(benzyloxy)carbonylamino}-3-(1,2-thiazol-4-yl)propanoic acid could play pivotal roles in next-generation treatments.
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